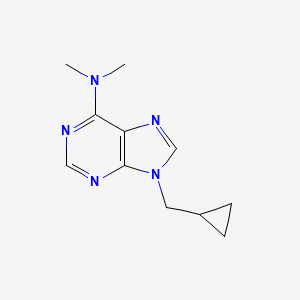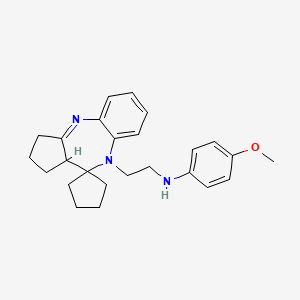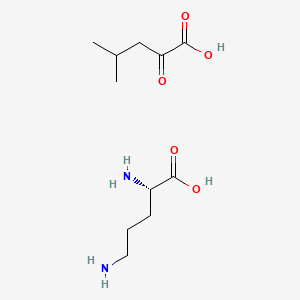
Nonaammonium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate is a complex organophosphorus compound. It is known for its multiple phosphonate groups, which contribute to its high affinity for metal ions. This compound is often used in various industrial and scientific applications due to its chelating properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently reacted to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphonates.
Substitution: The compound can undergo substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is used in biochemical assays to study metal ion interactions with biological molecules.
Industry: The compound is used in water treatment processes to remove heavy metals and in the production of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound form strong bonds with metal ions, effectively sequestering them. This chelation process is crucial in various applications, such as preventing metal ion-induced oxidative damage in biological systems and removing heavy metals from industrial effluents.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer phosphonate groups.
Uniqueness
Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate is unique due to its high number of phosphonate groups, which provide enhanced metal-binding capacity compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion chelation.
Propiedades
Número CAS |
93919-74-5 |
|---|---|
Fórmula molecular |
C9H55N12O15P5 |
Peso molecular |
726.48 g/mol |
Nombre IUPAC |
nonaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C9H28N3O15P5.9H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);9*1H3 |
Clave InChI |
NSLZQFATRMGUCE-UHFFFAOYSA-N |
SMILES canónico |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





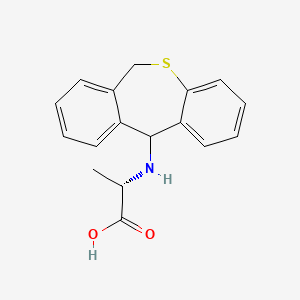

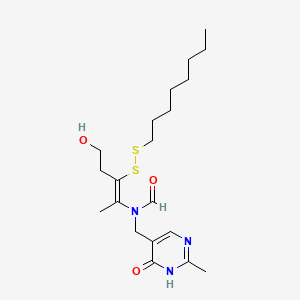

![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
